molecular formula C8H18O3P+ B049222 Diisobutylphosphite CAS No. 1189-24-8

Diisobutylphosphite

Cat. No. B049222
CAS RN: 1189-24-8
M. Wt: 193.2 g/mol
InChI Key: QPKOILOWXGLVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutylphosphite is a phosphorus-containing chemical compound that finds applications in various chemical syntheses, including as a ligand in catalysis, in the preparation of flame retardants, and as an intermediate in the synthesis of other organophosphorus compounds. Its utility stems from its unique chemical properties, such as reactivity towards oxidation and ability to act as a nucleophile.

Synthesis Analysis

The synthesis of compounds closely related to Diisobutylphosphite, such as diisopropyl phosphite, can be achieved through the reaction of phosphorus trichloride with alcohols in the presence of a base. This method, known as the solvent method, can potentially be adapted for the synthesis of Diisobutylphosphite by using isobutanol as the alcohol component. The reaction efficiency is influenced by factors like the choice of base, solvent, and reaction temperature, with certain conditions leading to high purity and yields exceeding 99% for related compounds (Zheng, 2007).

Scientific Research Applications

  • Environmental Science and Bioremediation : Aerobic granular sludge is shown to effectively biodegrade dibutyl phosphite in water, suggesting its suitability for bioremediation of contaminated water. This process could be vital for cleaning up environments polluted with organophosphorous compounds like dibutyl phosphite (Reddy et al., 2014).

  • Toxicology and Human Health : Exposure to diisobutyl phthalate (DIBP), a compound related to diisobutylphosphite, is associated with severe health effects. It has been found to cause irreversible serious histopathological changes in liver tissue in rats, indicating its hepatotoxic nature and potential human health risks (Akyıldız & Koca, 2015). Additionally, DIBP exposure has been linked to male reproductive toxicity and developmental toxicity in nonhuman mammals, with robust evidence supporting these effects (Yost et al., 2018).

  • Chemical Synthesis and Industrial Applications : Diisobutylphosphite is used in the synthesis of various chemical compounds. For instance, DIBAL-H is an excellent reducing agent for phosphinites, phosphinates, and chlorophosphines, allowing for the direct synthesis of secondary phosphine boranes from Grignard reagents without intermediate isolation or purification. This highlights its role in streamlining chemical synthesis processes (Busacca et al., 2009).

  • Advanced Oxidation Technologies : The electro-Fenton process with a sacrificial anode has been shown to efficiently remove diisobutyl phthalate from water, achieving a high degradation rate. This positions diisobutylphosphite-related compounds as targets for advanced oxidation technologies, indicating its potential for environmental cleanup and water treatment (Yang et al., 2020).

  • Material Science : Lead-activated sphalerite has a greater affinity for diisobutyl dithiophosphinate adsorption than bare sphalerite. This finding is essential for understanding the surface chemistry and adsorption processes in material science and mineral processing (Sarvaramini et al., 2016).

Safety And Hazards

Diisobutyl Phosphite can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and to wash hands thoroughly after handling . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical help if irritation occurs .

properties

IUPAC Name

bis(2-methylpropoxy)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKOILOWXGLVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO[P+](=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922806
Record name Bis(2-methylpropyl) phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutylphosphite

CAS RN

1189-24-8
Record name Diisobutylphosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYL PHOSPHONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-methylpropyl) phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisobutylphosphite
Reactant of Route 2
Reactant of Route 2
Diisobutylphosphite
Reactant of Route 3
Diisobutylphosphite
Reactant of Route 4
Diisobutylphosphite
Reactant of Route 5
Diisobutylphosphite
Reactant of Route 6
Diisobutylphosphite

Citations

For This Compound
8
Citations
Y Xiong, S Wang, W Chen, J Zhang, Q Li, HS Hu… - Small, 2021 - Wiley Online Library
… Besides the different alkenes, different H-phosphonates (diisopropylphosphite and diisobutylphosphite) can also work well with styrene to provide products 3ab and 3ac in a good yield …
Number of citations: 45 onlinelibrary.wiley.com
VMR dos Santos, CMR Sant'Anna, GEM Borja… - Bioorganic …, 2007 - Elsevier
… Reaction of 0.8 mL (8.5 mmol) of 1,3-propanedithiol and 0,7 g NaOH (18 mmol) in 5.0 mL of water and 5 mL of ethanol with 3.2 g (16 mmol) of diisobutylphosphite in 1.8 mL of CCl 4 …
Number of citations: 25 www.sciencedirect.com
AS Balueva, EI Musina, AA Karasik - Organophosphorus …, 2018 - books.google.com
This chapter covers the literature published during 2016 relating to the synthesis, the reactivity and the application of phosphines excluding the chemistry of their metal complexes. …
Number of citations: 6 books.google.com
GGV Kumar, RS Kannan, TCK Yang, J Rajesh… - Analytical …, 2019 - pubs.rsc.org
… of amino pyrazine, phthalaldehyde and diisobutylphosphite were mixed and stirred for 4 h … and diphenylphosphite was used instead of diisobutylphosphite. The obtained product, brown-…
Number of citations: 54 pubs.rsc.org
R Dalpozzo, G Bartoli, G Bencivenni - Chemical Society Reviews, 2012 - pubs.rsc.org
In recent years, organocatalysis has enhanced its importance as a tool for the synthesis of enantiomerically enriched compounds. Among the candidates for organocatalysis, the …
Number of citations: 643 pubs.rsc.org
I Zghab, B Trimeche, M Besbes, D Touboul… - Medicinal Chemistry …, 2015 - Springer
Phosphorus-heterocycles are of great interest for the discovery of potent bioactive agents. This study reports the synthesis of a new category of oxthiazaphosphinines 3a–d + 3′a–d, …
Number of citations: 3 link.springer.com
RR Shagidullin, LK Ashrafullina… - ZHURNAL …, 1997 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 4
NM Hancock, MEP de Fernandez
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.